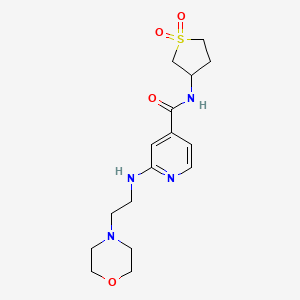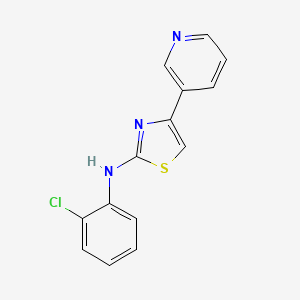![molecular formula C19H24N4O2 B6636721 [6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636721.png)
[6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone, commonly known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
MPEP acts as a selective antagonist for the [6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone receptor, which is a G protein-coupled receptor that modulates the release of glutamate in the brain. By blocking the activity of [6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone, MPEP reduces the excitability of neurons and modulates the release of neurotransmitters, leading to a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
MPEP has been found to have a range of biochemical and physiological effects, including reducing anxiety-like behavior, improving cognitive function, and modulating the release of neurotransmitters in the brain. The compound has also been shown to have anti-inflammatory and neuroprotective effects, which may be relevant for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPEP in lab experiments is its selectivity for the [6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone receptor, which allows for specific modulation of the glutamatergic system. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments. Additionally, the use of MPEP in animal models may not fully reflect the complexity of human neurological and psychiatric disorders.
Orientations Futures
Future research on MPEP could focus on developing more efficient synthesis methods, improving the solubility and stability of the compound, and exploring its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, studies could investigate the effects of MPEP on other glutamate receptors and their interactions with other neurotransmitter systems in the brain. Overall, the potential therapeutic applications of MPEP make it an exciting area of research for the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of MPEP involves a series of chemical reactions that require specific reagents and conditions. The most common method for synthesizing MPEP is through a multi-step process that involves the reaction of 2-methoxybenzylamine with 4,6-dichloropyrimidine, followed by the addition of piperidine and the final step of N-methylation. The yield of MPEP can vary depending on the reaction conditions and purity of the starting materials.
Applications De Recherche Scientifique
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, addiction, and schizophrenia. The compound has been shown to modulate the glutamatergic system, which is involved in various physiological and pathological processes in the brain. MPEP has been found to reduce anxiety-like behavior in animal models and improve cognitive function in patients with Fragile X Syndrome, a genetic disorder associated with intellectual disability and autism.
Propriétés
IUPAC Name |
[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-25-17-8-4-3-7-15(17)9-10-20-18-13-16(21-14-22-18)19(24)23-11-5-2-6-12-23/h3-4,7-8,13-14H,2,5-6,9-12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLLURGTDCIWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC2=NC=NC(=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide](/img/structure/B6636640.png)

![(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636658.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636659.png)
![(2-Ethylpiperidin-1-yl)-[2-(2-methyl-2,3-dihydroindol-1-yl)pyridin-4-yl]methanone](/img/structure/B6636671.png)

![(2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone](/img/structure/B6636691.png)



![Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide](/img/structure/B6636705.png)
![2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B6636710.png)
![[2-[2-(2-Methoxyphenyl)ethylamino]-6-methylpyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636715.png)
